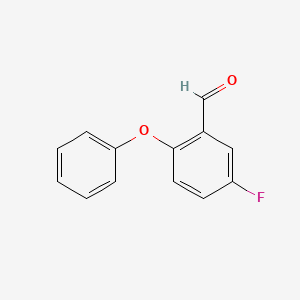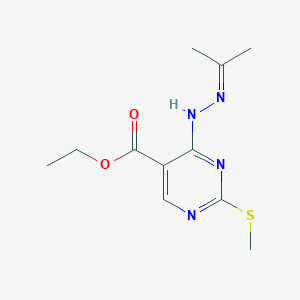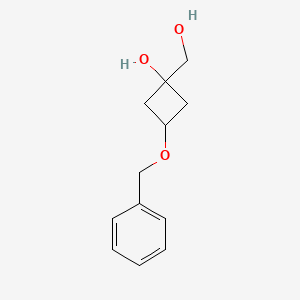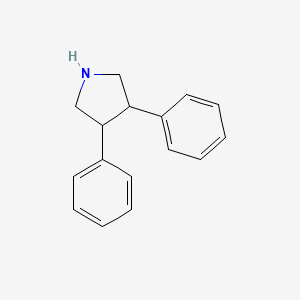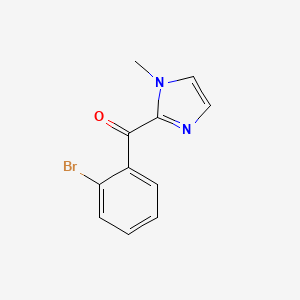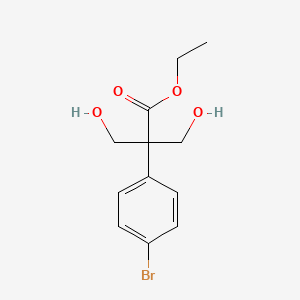
Ethyl 2-(4-bromophenyl)-3-hydroxy-2-(hydroxymethyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-bromophenyl)-3-hydroxy-2-(hydroxymethyl)propanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a bromophenyl group, a hydroxy group, and a hydroxymethyl group attached to a propanoate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-bromophenyl)-3-hydroxy-2-(hydroxymethyl)propanoate can be achieved through several synthetic routes. One common method involves the esterification of 2-(4-bromophenyl)-3-hydroxy-2-(hydroxymethyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another approach involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the bromophenyl group is coupled with an appropriate ester precursor under palladium catalysis . This method offers the advantage of mild reaction conditions and high functional group tolerance.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to optimized production rates and reduced costs.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(4-bromophenyl)-3-hydroxy-2-(hydroxymethyl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in acidic medium.
Reduction: LiAlH4 in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-(4-bromophenyl)-3-oxo-2-(hydroxymethyl)propanoate.
Reduction: Formation of 2-(4-bromophenyl)-3-hydroxy-2-(hydroxymethyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-(4-bromophenyl)-3-hydroxy-2-(hydroxymethyl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 2-(4-bromophenyl)-3-hydroxy-2-(hydroxymethyl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromophenyl group can enhance its binding affinity to certain targets, while the hydroxy and hydroxymethyl groups may contribute to its overall reactivity and stability.
Comparaison Avec Des Composés Similaires
Ethyl 2-(4-bromophenyl)-3-hydroxy-2-(hydroxymethyl)propanoate can be compared with similar compounds such as:
Ethyl 2-(4-chlorophenyl)-3-hydroxy-2-(hydroxymethyl)propanoate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
Ethyl 2-(4-fluorophenyl)-3-hydroxy-2-(hydroxymethyl)propanoate: Contains a fluorine atom, which can influence its chemical properties and interactions with biological targets.
Ethyl 2-(4-methylphenyl)-3-hydroxy-2-(hydroxymethyl)propanoate: The presence of a methyl group instead of a halogen can alter its physical and chemical characteristics.
Propriétés
Numéro CAS |
1423702-61-7 |
|---|---|
Formule moléculaire |
C12H15BrO4 |
Poids moléculaire |
303.15 g/mol |
Nom IUPAC |
ethyl 2-(4-bromophenyl)-3-hydroxy-2-(hydroxymethyl)propanoate |
InChI |
InChI=1S/C12H15BrO4/c1-2-17-11(16)12(7-14,8-15)9-3-5-10(13)6-4-9/h3-6,14-15H,2,7-8H2,1H3 |
Clé InChI |
YQBYLPGYPQWMOT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CO)(CO)C1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



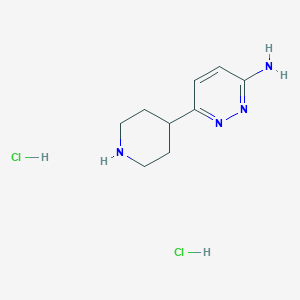
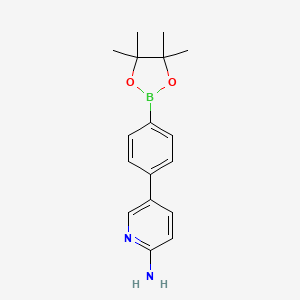
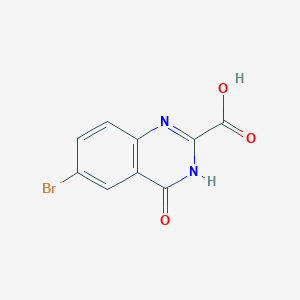
![6-bromo-4-chloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13984374.png)
